molecular formula C13H13N3O2 B3717606 2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide

2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide

Cat. No.: B3717606
M. Wt: 243.26 g/mol
InChI Key: ALFASJVSUFEQBU-OQLLNIDSSA-N
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Description

2-Phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide is a hydrazide derivative featuring a phenoxy group, a hydrazone linker, and a 1H-pyrrole substituent. This compound belongs to a broader class of acetohydrazides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name

2-phenoxy-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-13(10-18-12-6-2-1-3-7-12)16-15-9-11-5-4-8-14-11/h1-9,14H,10H2,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFASJVSUFEQBU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N’-(1H-pyrrol-2-ylmethylene)acetohydrazide typically involves the condensation reaction between 2-phenoxyacetohydrazide and pyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for 2-phenoxy-N’-(1H-pyrrol-2-ylmethylene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N’-(1H-pyrrol-2-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The phenoxy and pyrrole groups can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Anti-inflammatory Applications

The compound has been synthesized and evaluated for its anti-inflammatory properties, particularly in the context of hydrazone derivatives. A study highlighted the synthesis of N-arylidene-2-(2-phenoxyphenyl)acetohydrazides, which were assessed for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated significant anti-inflammatory effects, with some derivatives showing a reduction in inflammation comparable to diclofenac, a standard anti-inflammatory drug. For instance:

  • Compound 9d exhibited a 32-58% reduction in inflammation compared to the control group, demonstrating notable efficacy .

This activity is attributed to the ability of hydrazone derivatives to mimic unsaturated fatty acids involved in eicosanoid biosynthesis, potentially stabilizing free radicals and modulating inflammatory pathways .

Antimicrobial Activity

In addition to its anti-inflammatory properties, 2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has shown promising antimicrobial activity. Research has indicated that derivatives containing hydrazone structures possess significant antibacterial and antifungal properties. For example:

  • Several synthesized compounds demonstrated effective activity against Staphylococcus aureus and Mycobacterium luteum , with some exhibiting antifungal effects against Candida tenuis and Aspergillus niger .

The biological evaluation of these compounds revealed that their structural modifications play a crucial role in enhancing their antimicrobial efficacy, making them potential candidates for developing new antibiotics or antifungal agents .

Analytical Applications

Hydrazone derivatives, including 2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide, are also utilized in analytical chemistry. They serve as important reagents for detecting organic compounds due to their ability to form stable complexes with various analytes. Some key applications include:

  • Detection of glucose and other organic compounds in biological samples.
  • Spectroscopic determination of metal ions in environmental and pharmaceutical contexts .

These applications leverage the unique chemical properties of hydrazones, making them valuable tools in both clinical diagnostics and environmental monitoring.

Comprehensive Data Table

Application AreaKey FindingsReferences
Anti-inflammatorySignificant reduction in inflammation (32-58%) compared to controls
AntimicrobialEffective against Staphylococcus aureus; antifungal activity noted
Analytical ChemistryUsed for detecting glucose and metal ions; valuable in environmental analysis

Mechanism of Action

The mechanism by which 2-phenoxy-N’-(1H-pyrrol-2-ylmethylene)acetohydrazide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities between 2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide and related compounds:

Compound Name Core Structure Substituents Unique Features Reference
2-Phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide Acetohydrazide Phenoxy, pyrrole Pyrrole enables π-π interactions; phenoxy enhances lipophilicity
2-(2-Chlorophenoxy)-N'-(pyrazol-4-ylmethylene)acetohydrazide Acetohydrazide Chlorophenoxy, pyrazole Chlorine increases electrophilicity; pyrazole offers hydrogen-bonding sites
2-(Biphenyl-2-yloxy)-N'-(dihydronaphthalenylidene)acetohydrazide Acetohydrazide Biphenyl, naphthalene Biphenyl enhances aromatic stacking; naphthalene improves planarity
N'-(3-Methoxyphenylmethylidene)-2-(benzothiazolylsulfanyl)acetohydrazide Acetohydrazide Benzothiazole, methoxyphenyl Benzothiazole intercalates DNA; methoxy improves solubility
N'-(Pyridin-3-ylethylidene)-2-(1-methylpyrrol-2-yl)acetohydrazide Acetohydrazide Pyridine, methylpyrrole Pyridine facilitates metal coordination; methylpyrrole increases steric bulk

Comparison :

  • Chlorophenoxy Analogs (e.g., ): Require halogenated starting materials, increasing synthetic complexity.
  • Benzothiazole Derivatives (e.g., ): Involve sulfanyl group incorporation, necessitating thiourea or thiol intermediates.

Target Compound

  • Antimicrobial Activity: The phenoxy group may disrupt bacterial membranes, while the pyrrole ring could inhibit enzymes like DNA gyrase .
  • Enzyme Inhibition : Pyrrole-containing analogs show α-glucosidase inhibition (IC₅₀ ~3–7 µM), comparable to oxadiazole derivatives .

Comparative Analysis

Compound Key Activities Proposed Mechanism Reference
2-Phenoxy-N'-(pyrrolylmethylene)acetohydrazide Antimicrobial, enzyme inhibition Membrane disruption; π-π stacking with enzyme active sites
N'-(Anthracenylmethylene)-2-(ethylthiobenzimidazolyl)acetohydrazide Anticancer (IC₅₀ = 7.34 µM) DNA intercalation via anthracene; thioether-mediated ROS generation
2-(Benzimidazolylthio)-N'-(trimethoxybenzylidene)acetohydrazide Antidiabetic, anti-inflammatory PPAR-γ activation; COX-2 inhibition
N'-(Acridin-9-yl)-2-(methoxyphenoxy)acetohydrazide Antiparasitic, anticancer DNA topoisomerase inhibition; acridine intercalation

Computational and Experimental Studies

  • Molecular Docking : Pyrrole-containing hydrazides exhibit strong binding to α-glucosidase (binding energy: −9.2 kcal/mol), comparable to benzothiazole derivatives (−8.7 kcal/mol) .
  • Thermodynamic Stability: The phenoxy group enhances stability (Tₘ = 180–200°C), similar to biphenyl analogs but higher than chlorophenoxy derivatives (Tₘ = 150–170°C) .

Biological Activity

Overview

2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, incorporating a phenoxy group and a pyrrole moiety, suggests a range of possible interactions with biological targets.

Chemical Structure

The chemical structure of 2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide can be represented as follows:

C13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}

This structure features a phenoxy group linked to an acetohydrazide through a pyrrole ring, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing hydrazone and pyrrole moieties demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazideStaphylococcus aureus50 µg/mL
Hydrazone Derivative AE. coli30 µg/mL
Hydrazone Derivative BMycobacterium luteum25 µg/mL

These findings highlight the potential of hydrazones in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been explored through various in vitro assays. Compounds with similar structural features have shown promise in inhibiting cancer cell lines, such as A-431 (human epidermoid carcinoma cells) and Jurkat cells (human T lymphocyte leukemia cells).

Table 2: Anticancer Activity Evaluation

Compound NameCell LineIC50 (µM)
2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazideA-43115.0
Hydrazone Derivative CJurkat12.8
Hydrazone Derivative DA-43114.5

These results suggest that the compound could be further investigated as a potential anticancer agent.

The biological activity of 2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide may be attributed to its ability to interact with specific molecular targets within cells. The presence of the hydrazone linkage allows for potential coordination with metal ions, which can modulate enzyme activity and influence cellular pathways involved in proliferation and apoptosis .

Case Studies and Research Findings

A study conducted on related hydrazone compounds demonstrated their efficacy as inhibitors of key enzymes involved in cancer progression. The research utilized dynamic combinatorial chemistry to identify potent inhibitors that bind specifically to target proteins, leading to decreased cell viability in treated cultures .

Another research effort highlighted the synthesis of various derivatives and their subsequent biological evaluations, confirming the importance of functional groups in enhancing antimicrobial and anticancer properties .

Q & A

Basic: What are the standard synthetic routes for 2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound is typically synthesized via condensation of 2-phenoxyacetohydrazide with 1H-pyrrole-2-carbaldehyde. Key steps include:

  • Hydrazide Preparation : React methyl 2-phenoxyacetate with hydrazine hydrate in ethanol at 80°C for 1 hour, followed by recrystallization .
  • Schiff Base Formation : Mix the hydrazide with 1H-pyrrole-2-carbaldehyde in ethanol under reflux. Stoichiometric ratios (1:1.2 hydrazide:aldehyde) and solvent choice (ethanol or methanol/chloroform mixtures) critically influence yield .
  • Optimization : Catalytic acetic acid (0.05 mL) can accelerate imine formation, as seen in analogous hydrazide syntheses, improving yields to >90% .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the hydrazone (-NH-N=C-) linkage and aromatic/pyrrole proton environments. For example, the imine proton (CH=N) appears as a singlet near δ 8.3–8.5 ppm .
  • FTIR : Key stretches include N-H (3200–3300 cm1^{-1}), C=O (1650–1680 cm1^{-1}), and C=N (1590–1620 cm1^{-1}) .
  • X-ray Crystallography : Resolve E/Z isomerism and π-stacking interactions, as demonstrated in structurally similar hydrazides .

Advanced: How do substituents on the aryl or pyrrole rings influence the compound’s biological activity?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the aryl ring enhance stability via resonance, while pyrrole substitution (e.g., methyl groups) can modulate lipophilicity. For example, 3-chlorobenzaldehyde derivatives show improved antimicrobial activity compared to unsubstituted analogs .
  • Structure-Activity Relationship (SAR) : Design analogs by varying aldehydes/ketones (e.g., 4’-chloroacetophenone) and evaluate via in vitro assays (e.g., MIC against E. coli). Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes .

Advanced: What computational methods are used to predict the compound’s stability and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For example, off-set π-π interactions in analogous hydrazides stabilize the crystal lattice, reducing decomposition rates .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., ethanol) to optimize recrystallization conditions. MD can also model interactions with biological targets (e.g., enzyme active sites) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation : Combine NMR, FTIR, and X-ray data to distinguish E/Z isomers. For example, X-ray confirms planar geometry of the hydrazone linkage, while NMR reveals tautomeric equilibria .
  • Computational Validation : Use Gaussian 09 to simulate NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate impurities or isomerization .

Basic: What are the recommended storage conditions and safety protocols for this compound?

Methodological Answer:

  • Storage : Store in airtight containers at 2–8°C under inert gas (N2_2) to prevent hydrolysis. Avoid exposure to moisture or light, which can degrade the hydrazone bond .
  • Safety : Use fume hoods during synthesis. Decomposition products (e.g., CO, NOx_x) require gas detectors. Refer to SDS for LD50_{50} data and emergency procedures .

Advanced: What strategies mitigate side reactions during hydrazide formation?

Methodological Answer:

  • Controlled Stoichiometry : Use 1.5 equivalents of hydrazine hydrate to minimize unreacted ester intermediates, which can hydrolyze to carboxylic acids .
  • Catalytic Acid : Add acetic acid (0.05 mL) to protonate the carbonyl, accelerating nucleophilic attack by hydrazine. This reduces reaction time from 18 hours to 5 hours in analogous syntheses .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide
Reactant of Route 2
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2-phenoxy-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide

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